molecular formula C21H19ClN2O B3338192 1,1-Dibenzyl-3-(2-chlorophenyl)urea CAS No. 86764-41-2

1,1-Dibenzyl-3-(2-chlorophenyl)urea

Cat. No. B3338192
CAS RN: 86764-41-2
M. Wt: 350.8 g/mol
InChI Key: PTRJYXNRJUCICR-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-(2-chlorophenyl)urea, also known as DCPU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCPU belongs to the class of phenylurea derivatives, which are known to exhibit various biological activities such as antitumor, antiviral, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-(2-chlorophenyl)urea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and the inhibition of its polymerization can lead to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth and metastasis. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This can lead to the inhibition of tumor invasion and metastasis.

Advantages and Limitations for Lab Experiments

1,1-Dibenzyl-3-(2-chlorophenyl)urea has several advantages as a potential therapeutic agent. It is easy to synthesize, and its antitumor activity has been extensively studied. However, there are also some limitations associated with its use in lab experiments. This compound is not very soluble in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 1,1-Dibenzyl-3-(2-chlorophenyl)urea. One area of interest is the development of analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential of this compound as a combination therapy with other anticancer agents. Additionally, the use of this compound in other disease models such as viral infections and inflammatory diseases could also be explored.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its antitumor activity has been extensively studied, and it exhibits several biochemical and physiological effects that make it a promising candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and to develop analogs with improved properties.

Scientific Research Applications

1,1-Dibenzyl-3-(2-chlorophenyl)urea has been extensively studied for its potential therapeutic applications. Several studies have reported the antitumor activity of this compound against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.

properties

IUPAC Name

1,1-dibenzyl-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O/c22-19-13-7-8-14-20(19)23-21(25)24(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRJYXNRJUCICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395081
Record name 1,1-dibenzyl-3-(2-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86764-41-2
Record name 1,1-dibenzyl-3-(2-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86764-41-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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